4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole
Overview
Description
4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole is a chemical compound belonging to the class of pyrazoles, which are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This compound is characterized by the presence of a bromopropyl group attached to the pyrazole ring, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3,5-dimethyl-1H-pyrazole as the starting material.
Bromination Reaction: The bromopropyl group is introduced through a bromination reaction, where 3,5-dimethyl-1H-pyrazole is reacted with 1,3-dibromopropane in the presence of a suitable base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the bromopropyl group into other functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of the bromine atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium iodide (KI) can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various hydroxylated or carboxylated derivatives.
Reduction Products: Alkyl or alkenyl derivatives.
Substitution Products: Azides, iodides, or other substituted pyrazoles.
Scientific Research Applications
4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole finds applications in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would vary based on the specific biological system or industrial application.
Comparison with Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the bromopropyl group.
4-(3-Chloropropyl)-3,5-dimethyl-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.
4-(3-Iodopropyl)-3,5-dimethyl-1H-pyrazole: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of the bromopropyl group, which imparts different chemical reactivity compared to its chloro- and iodo-substituted analogs. This difference in reactivity can lead to distinct biological and industrial applications.
Properties
IUPAC Name |
4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2/c1-6-8(4-3-5-9)7(2)11-10-6/h3-5H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPQGISNDHBOSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2167368-32-1 | |
Record name | 2167368-32-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.